

Spectroscopic Profile of 7-O-Methylmorroneiside: A Technical Guide

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Compound of Interest

Compound Name: 7-O-Methyl morroneiside

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-O-Methylmorroneiside, an iridoid glycoside identified in plant species such as *Cornus officinalis*. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, along with generalized experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Molecular and Mass Spectrometry Data

7-O-Methylmorroneiside has the molecular formula $C_{18}H_{28}O_{11}$ ^[1]. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for confirming this elemental composition through highly accurate mass measurements^[2].

Table 1: Mass Spectrometry Data for 7-O-Methylmorroneiside

Parameter	Value	Source
Molecular Formula	$C_{18}H_{28}O_{11}$	^[1]
Molecular Weight	420.411 g/mol	^[1]
Observed Ions (ESI-MS)	$[M+H]^+$, $[M+Na]^+$	^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is essential for the structural elucidation of 7-O-Methylmorroniside. The proton (^1H) NMR data provides detailed information about the hydrogen environments within the molecule.

^1H -NMR Spectral Data

The following table summarizes the reported ^1H -NMR spectral data for 7-O-Methylmorroniside.

Table 2: ^1H -NMR Spectral Data of 7-O-Methylmorroniside

Position	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J in Hz)
1	5.09	d	9.5
3	7.42	s	
5	3.17	m	
6 α	2.05	m	
6 β	2.39	m	
7	3.63	t	2.5
8	1.83	m	
9	2.76	dd	9.5, 8.0
10	m		

(Data sourced from
Benchchem[2])

^{13}C -NMR Spectral Data

Detailed ^{13}C -NMR data for 7-O-Methylmorroniside is not readily available in the surveyed literature. However, the analysis of related iridoid glycosides from *Cornus officinalis* consistently

utilizes ^{13}C -NMR spectroscopy for full structural characterization[2][3]. For reference, the spectra of related compounds are often used to predict the chemical shifts for such molecules.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of iridoid glycosides like 7-O-Methylmorroniside, based on standard laboratory practices for natural product characterization[3][4].

Sample Preparation

- **Extraction and Isolation:** 7-O-Methylmorroniside is typically isolated from its natural source, such as the fruits of *Cornus officinalis*, using solvent extraction (e.g., ethanol) followed by various chromatographic techniques (e.g., column chromatography over silica gel or macroporous resin) to achieve a pure sample[2][3].
- **Sample for NMR:** A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., CD_3OD , DMSO-d_6) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing[4].
- **Sample for MS:** A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) for infusion or liquid chromatography-mass spectrometry (LC-MS) analysis.

NMR Spectroscopy

- **Instrumentation:** NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker 400 MHz or 500 MHz instrument[4].
- **^1H -NMR Acquisition:** One-dimensional proton NMR spectra are acquired to determine chemical shifts, multiplicities, and coupling constants of the protons in the molecule.
- **^{13}C -NMR Acquisition:** Carbon-13 NMR spectra are acquired to identify the number of unique carbon environments. Proton-decoupled spectra are standard, providing single peaks for each carbon.
- **2D NMR Experiments:** To fully assign the structure, a suite of 2D NMR experiments is often employed, including:

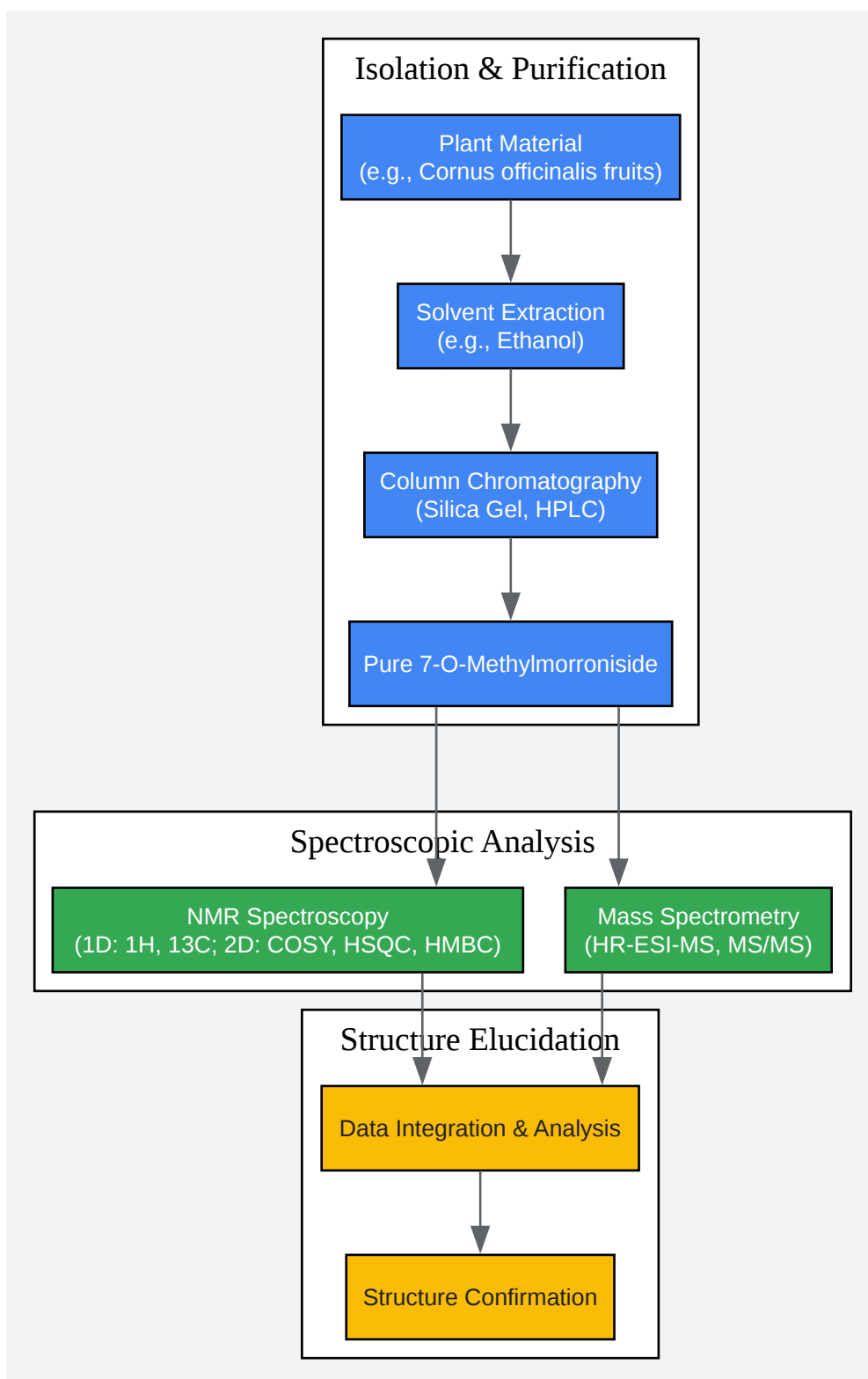
- COSY (Correlation Spectroscopy): To identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for piecing together the molecular skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments[4].

Mass Spectrometry

- Instrumentation: High-resolution mass spectra are typically obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source[4].
- Ionization Mode: ESI is commonly used for polar molecules like iridoid glycosides and can be run in either positive or negative ion mode. In positive mode, protonated molecules $[M+H]^+$ or adducts with alkali metals like sodium $[M+Na]^+$ are commonly observed[2].
- Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Data is acquired over a relevant mass-to-charge (m/z) range to detect the parent ion and any adducts.
- Tandem MS (MS/MS): Fragmentation analysis can be performed to further confirm the structure by breaking the molecule apart and analyzing the resulting fragment ions. This can help identify the sugar moiety and the aglycone core.

Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like 7-O-Methylmorroneiside.



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Workflow for Natural Product Spectroscopic Analysis

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